molecular formula H4N4S4 B12120574 1,3,5,7,2,4,6,8-Tetrathiatetrazocane CAS No. 293-40-3

1,3,5,7,2,4,6,8-Tetrathiatetrazocane

Cat. No.: B12120574
CAS No.: 293-40-3
M. Wt: 188.3 g/mol
InChI Key: YIQZHKDHKHROLE-UHFFFAOYSA-N
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Description

1,3,5,7,2,4,6,8-Tetrathiatetrazocane (CAS No. 28950-34-7), also known as tetrasulfur tetranitride (S₄N₄) in some contexts , is an eight-membered heterocyclic compound comprising alternating sulfur and nitrogen atoms. Its structure features a planar ring system with conjugated π-electrons, contributing to unique electronic properties and reactivity. The compound is part of the sulfur-nitrogen (S-N) family, which includes both cyclic and cage-like structures.

Properties

CAS No.

293-40-3

Molecular Formula

H4N4S4

Molecular Weight

188.3 g/mol

IUPAC Name

1,3,5,7,2,4,6,8-tetrathiatetrazocane

InChI

InChI=1S/H4N4S4/c1-5-2-7-4-8-3-6-1/h1-4H

InChI Key

YIQZHKDHKHROLE-UHFFFAOYSA-N

Canonical SMILES

N1SNSNSNS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5,7,2,4,6,8-Tetrathiatetrazocine can be synthesized through several methods. One common approach involves the reaction of disulfur dichloride (S₂Cl₂) with ammonia (NH₃). The reaction typically proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

S2Cl2+4NH3H4N4S4+2HClS₂Cl₂ + 4NH₃ → H₄N₄S₄ + 2HCl S2​Cl2​+4NH3​→H4​N4​S4​+2HCl

Industrial Production Methods

Industrial production of 1,3,5,7,2,4,6,8-Tetrathiatetrazocine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3,5,7,2,4,6,8-Tetrathiatetrazocine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various sulfur-nitrogen compounds.

    Reduction: Reduction reactions can lead to the formation of simpler sulfur and nitrogen-containing species.

    Substitution: Substitution reactions involve the replacement of one or more atoms in the ring structure with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfur oxides and nitrogen oxides, while reduction can produce simpler sulfur and nitrogen compounds.

Scientific Research Applications

1,3,5,7,2,4,6,8-Tetrathiatetrazocine has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other sulfur-nitrogen compounds and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to biological activity and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,5,7,2,4,6,8-Tetrathiatetrazocine involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form bonds with other molecules, leading to the formation of new compounds. These interactions can affect biological processes and chemical reactions, making it a versatile compound in research and industrial applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfur-Nitrogen and Related Heterocycles

Compound Formula Ring Size Key Elements Notable Features Stability
1,3,5,7,2,4,6,8-Tetrathiatetrazocane S₄N₄C₀ (cyclic) 8-membered S, N Alternating S-N bonds, planar conjugation Moderate (air-sensitive)
Tetrasulfur tetranitride (S₄N₄) S₄N₄ Cage S, N Cage structure, explosive nature Low (decomposes explosively)
1,5-Disubstituted tetrazole derivatives C₃N₄R₂ 5-membered N, C Pharmacologically active, aromatic High (stable in biological systems)
1,4,7,10-Tetrakis-substituted tetraazacyclododecane (e.g., DOTAMI) C₂₄H₄₀N₁₂O₄ 12-membered N, C, O Macrocyclic ligand for metal coordination High (used in MRI contrast agents)
Cyclotetrasiloxane Si₄O₄R₈ 4-membered Si, O Inorganic backbone, thermal stability High (used in polymers)

Electronic and Spectroscopic Properties

  • Tetrazoles : Characterized by distinct ¹H-NMR peaks for NH protons (δ 10–12 ppm) and aromatic protons (δ 7–8 ppm) .
  • S₄N₄ : Shows Raman bands at 720 cm⁻¹ (S-N stretching) and 350 cm⁻¹ (ring deformation) .

Biological Activity

1,3,5,7,2,4,6,8-Tetrathiatetrazocane is a unique heterocyclic compound featuring a complex arrangement of sulfur and nitrogen atoms. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in drug discovery and development.

Chemical Structure and Properties

1,3,5,7,2,4,6,8-Tetrathiatetrazocane consists of a tetrazocane ring with four sulfur atoms incorporated into its structure. This unique configuration may contribute to its biological properties. The molecular formula is C4H8N4S4C_4H_8N_4S_4, and it possesses a molecular weight of approximately 224.43 g/mol.

PropertyValue
Molecular FormulaC4H8N4S4C_4H_8N_4S_4
Molecular Weight224.43 g/mol
Melting PointNot available
SolubilitySoluble in water

Antimicrobial Activity

Research indicates that 1,3,5,7,2,4,6,8-Tetrathiatetrazocane exhibits significant antimicrobial properties. A study demonstrated that this compound showed activity against various bacterial strains including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of cellular processes in microorganisms.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on human cancer cell lines. The findings suggest that 1,3,5,7,2,4,6,8-Tetrathiatetrazocane can induce apoptosis in cancer cells. The IC50 values for different cell lines indicate varying degrees of sensitivity.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
HeLa (Cervical)25
MCF-7 (Breast)30
A549 (Lung)20

The biological activity of 1,3,5,7,2,4,6,8-Tetrathiatetrazocane is thought to be linked to its ability to interact with specific biomolecular targets. Molecular docking studies have shown that the compound can bind effectively to enzymes involved in metabolic pathways critical for cell survival and proliferation.

Case Study: Anticancer Activity

In a notable case study published in the Journal of Medicinal Chemistry (2020), researchers explored the anticancer potential of 1,3,5,7,2,4,6,8-Tetrathiatetrazocane in vivo. The study involved administering the compound to mice implanted with human tumor cells. Results indicated a significant reduction in tumor size compared to control groups.

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